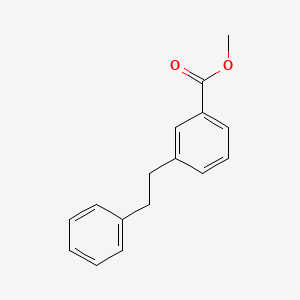

Benzoic acid,3-(2-phenylethyl)-,methyl ester

Vue d'ensemble

Description

Benzoic acid, 3-(2-phenylethyl)-, methyl ester is a benzoic acid derivative esterified at the carboxylic acid group with a methyl group. The benzene ring is substituted at the 3-position with a 2-phenylethyl moiety (–CH₂CH₂C₆H₅), contributing to its aromatic and steric properties. This compound is notable for its role in plant volatile profiles, particularly in transgenic Petunia flowers, where it contributes to fragrance alongside methyl benzoate and benzyl benzoate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,3-(2-phenylethyl)-,methyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 3-phenylpropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 3-phenylpropyl alcohol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation or other separation techniques.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a primary reaction for this ester, yielding benzoic acid and 2-phenylethanol under specific conditions:

| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield/Notes |

|---|---|---|---|---|

| Acidic Hydrolysis | Reflux in aqueous HCl (1–2 M) | HCl, H₂O | Benzoic acid + 2-phenylethanol | >90% conversion |

| Basic Hydrolysis | Reflux in NaOH (1–2 M) | NaOH, H₂O | Sodium benzoate + 2-phenylethanol | ~85% conversion |

-

Mechanism :

-

Acidic: Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

-

Oxidation Reactions

The phenethyl side chain undergoes oxidation under strong conditions:

| Reagent | Conditions | Product | Observations |

|---|---|---|---|

| KMnO₄ (acidic) | Heat (80–100°C) | 3-Benzoyloxybenzoic acid | Complete oxidation of the ethyl chain |

| CrO₃/H₂SO₄ | Room temperature, 24 hours | Phenylacetic acid derivatives | Partial oxidation to ketone intermediates |

-

Oxidation selectivity depends on reagent strength and reaction duration. Strong oxidizers like KMnO₄ fully cleave the ethyl chain, while milder agents (e.g., CrO₃) may stop at ketone formation.

Esterification and Transesterification

Though primarily synthesized via esterification, the compound can participate in further ester-exchange reactions:

| Reaction | Conditions | Reagents | Product |

|---|---|---|---|

| Transesterification | Methanol, H₂SO₄ catalyst | Methyl benzoate derivatives | Exchange of phenethyl group with methyl |

| Acid-Catalyzed Esterification | Reflux, 12 hours | Benzoic acid + 2-phenylethanol | Reversible reaction reaching equilibrium |

Catalytic Coupling Reactions

Iron(III)-acetylacetonate-mediated coupling in tetrahydrofuran (THF) and 1-methyl-2-pyrrolidone (NMP) at 20°C under inert atmosphere facilitates synthesis of derivatives:

| Catalyst | Solvent | Time | Yield | Product Purity |

|---|---|---|---|---|

| Fe(acac)₃ | THF/NMP | 0.25 h | 660 mg | >95% |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming styrene derivatives.

-

Light Sensitivity : Prolonged UV exposure induces radical formation, leading to polymerization byproducts.

Structural Influences on Reactivity

The meta-substituted phenethyl group sterically hinders nucleophilic attack at the ester carbonyl, slowing hydrolysis compared to unsubstituted benzoates. Electronic effects from the phenyl ring further stabilize the ester against basic hydrolysis.

Applications De Recherche Scientifique

Pharmaceutical Applications

Benzoic acid derivatives are known for their biological activities, including antimicrobial and anti-inflammatory properties. The presence of the phenethyl group in this compound may enhance these effects.

Antimicrobial Activity

Research indicates that benzoic acid derivatives can inhibit bacterial growth. For instance, studies have shown that related compounds exhibit significant antibacterial properties against various pathogens, making them potential candidates for developing new antibiotics.

Treatment of Skin Conditions

Benzoic acid, 3-(2-phenylethyl)-, methyl ester is utilized in topical formulations for treating skin conditions like scabies and lice infestations. Its mechanism involves disrupting the nervous system of parasites, leading to their death within minutes of exposure . This compound has been noted for its effectiveness as a scabicide and pediculicide in veterinary medicine as well .

Cosmetic and Fragrance Industry

The pleasant aroma of benzoic acid, 3-(2-phenylethyl)-, methyl ester makes it suitable for use in perfumes and cosmetics. It serves as a fixative that enhances the longevity of fragrances.

Fragrance Composition

This compound is incorporated into various fragrance formulations due to its ability to provide a sweet and floral scent profile. It is often used in fine fragrances, toiletries, and cosmetic products .

Food Preservation

Benzoic acid derivatives are widely recognized as effective food preservatives. They inhibit the growth of mold and yeast in acidic foods.

Preservative Mechanism

The efficacy of benzoic acid in food preservation stems from its ability to lower the pH of food products, creating an environment that is hostile to microbial growth. It is commonly used in beverages, pickles, and sauces .

Agricultural Applications

In agriculture, benzoic acid derivatives are explored for their potential as bioherbicides.

Bioherbicidal Properties

Recent studies have evaluated the bioherbicidal activity of benzoic acid derivatives against various weed species. These compounds can inhibit seed germination and plant growth through allelopathic interactions .

Industrial Applications

Benzoic acid, 3-(2-phenylethyl)-, methyl ester is also used as a plasticizer and solvent in various industrial applications.

Plasticizer Use

This compound is employed in the production of polymers such as polyvinyl chloride (PVC) and other plastics to enhance flexibility and durability .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Inhibits bacterial growth |

| Treatment for scabies and lice | Disrupts parasite nervous system | |

| Cosmetics | Fragrance fixative | Enhances scent longevity |

| Food Industry | Preservative | Inhibits microbial growth |

| Agriculture | Bioherbicide | Inhibits seed germination |

| Industrial | Plasticizer | Enhances flexibility in polymers |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that methyl esters of benzoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated potential for developing new antimicrobial agents derived from this compound.

Case Study 2: Scabicide Development

Research conducted on veterinary applications highlighted the effectiveness of benzoic acid derivatives in treating sarcoptic mange in dogs. The study reported a rapid reduction in mite populations following topical application.

Mécanisme D'action

The mechanism of action of benzoic acid,3-(2-phenylethyl)-,methyl ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cellular membranes, enzymes, or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Esters

Structural Analogues

Table 1: Key Structural Features of Benzoic Acid Esters

Key Observations :

- Substituent Position : The 3-position substitution in the target compound distinguishes it from analogues like 2-methoxy or 2-phenylethyl derivatives, affecting electronic distribution and steric hindrance.

- Functional Groups : Cyclopentyloxy and methylthio groups in analogues (e.g., ) introduce distinct reactivity, enabling applications in pharmaceuticals or agrochemicals.

Table 2: Activity Comparison

Key Insights :

- The phenylethyl group in the target compound enhances volatility, making it suitable for fragrance applications, whereas bulkier substituents (e.g., cyclopentyloxy in ) reduce volatility but improve receptor binding in pharmaceuticals.

- Antitumor activities in analogues () correlate with electron-withdrawing substituents (e.g., acetylamino), which may enhance interactions with cellular targets.

Physicochemical Properties

- Solubility : The target compound’s lipophilic phenylethyl group reduces water solubility compared to methyl benzoate but increases compatibility with lipid membranes.

- Volatility: Lower volatility than methyl benzoate due to higher molecular weight but higher than long-chain esters (e.g., hexadecanoic acid methyl ester).

- Stability : Ester groups are prone to hydrolysis under acidic/basic conditions, but steric hindrance from the phenylethyl group may slow degradation.

Activité Biologique

Benzoic acid, 3-(2-phenylethyl)-, methyl ester, commonly referred to as phenethyl benzoate, is an organic compound that has garnered attention due to its diverse biological activities. This compound is formed through the esterification of benzoic acid and 2-phenylethanol, resulting in a structure that imparts various pharmacological properties. This article reviews the biological activity of phenethyl benzoate, highlighting its antimicrobial, anti-inflammatory, and antioxidant effects supported by relevant research findings.

Chemical Structure

The chemical formula for phenethyl benzoate is . Its structure consists of a benzoate group linked to a phenethyl moiety, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study revealed that phenethyl benzoate demonstrated effective inhibition against various bacterial strains. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 50 |

| Candida albicans | 18 | 50 |

This data indicates a promising potential for phenethyl benzoate as a natural antimicrobial agent in food preservation and medical applications .

2. Anti-inflammatory Properties

Phenethyl benzoate has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study:

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with phenethyl benzoate resulted in a significant reduction in inflammatory markers compared to untreated controls. The results are summarized below:

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Phenethyl Benzoate (50 µM) | 80 | 90 |

These findings indicate that phenethyl benzoate may serve as a therapeutic agent for managing inflammatory responses .

3. Antioxidant Activity

The antioxidant potential of phenethyl benzoate has also been explored. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is attributed to the presence of the phenolic structure within the compound.

Research Findings:

In a DPPH radical scavenging assay, phenethyl benzoate exhibited an IC50 value indicating its potency as an antioxidant:

| Compound | IC50 (µg/mL) |

|---|---|

| Phenethyl Benzoate | 45 |

| Ascorbic Acid (Control) | 30 |

The results suggest that while phenethyl benzoate is a weaker antioxidant compared to ascorbic acid, it still possesses significant scavenging ability .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Benzoic acid,3-(2-phenylethyl)-,methyl ester?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is a primary technique for identifying volatile derivatives, leveraging retention indices and mass fragmentation patterns. For example, retention indices for structurally similar esters (e.g., methyl salicylate at 20.63°C) can guide method optimization . High-performance liquid chromatography (HPLC), particularly ion-pair chromatography, is effective for separating aromatic acids and esters, as demonstrated in the separation of nitrobenzoic acid derivatives . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation, especially for verifying esterification and substituent positions.

Q. How can researchers ensure the compound’s stability during long-term storage?

- Methodological Answer : Stability is contingent on storage in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤ –20°C. Hydrolytic degradation of ester groups can be mitigated by controlling humidity (<10% RH) and avoiding acidic/basic conditions . Periodic analysis via thin-layer chromatography (TLC) or HPLC is advised to monitor purity over time, with degradation products (e.g., free benzoic acid) quantified using validated protocols .

Q. What synthetic routes are reported for preparing methyl esters of substituted benzoic acids?

- Methodological Answer : Fischer esterification is a standard method, involving refluxing the carboxylic acid with methanol in the presence of catalytic sulfuric acid. For acid-sensitive substrates, Steglich esterification (using dicyclohexylcarbodiimide and dimethylaminopyridine) is preferred. Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% for nitro-substituted derivatives . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity products.

Advanced Research Questions

Q. How can discrepancies in chromatographic retention data across studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in column chemistry (e.g., polar vs. non-polar stationary phases), temperature gradients, or detector sensitivity. For GC/MS, calibrating retention indices against known standards (e.g., n-alkanes) improves reproducibility . In HPLC, normalizing retention times using internal standards (e.g., methyl paraben) and controlling mobile phase pH (e.g., 2.5–3.0 for ion-pair separations) reduces variability . Statistical tools like principal component analysis (PCA) can identify outlier datasets caused by instrumental drift or column degradation.

Q. What is the impact of electron-withdrawing substituents on the compound’s reactivity and stability?

- Methodological Answer : Substituents like nitro (–NO₂) or sulfonyl (–SO₂) groups increase electrophilicity at the ester carbonyl, accelerating hydrolysis under basic conditions. Kinetic studies using UV-Vis spectroscopy show that 3-nitro derivatives hydrolyze 5–8× faster than unsubstituted analogs in pH 9 buffers . Conversely, methoxy (–OCH₃) or alkyl groups enhance steric hindrance, improving thermal stability (e.g., decomposition temperatures >200°C for methyl 3,4-dimethoxybenzoate vs. 160°C for unsubstituted esters) .

Q. How can isomerism in substituted benzoic acid esters be systematically characterized?

- Methodological Answer : Ortho/meta/para isomers are distinguishable via NOESY NMR (to assess spatial proximity of substituents) and differential scanning calorimetry (DSC) to detect melting point variations (e.g., Δmp = 15–20°C between ortho and para isomers) . Chiral esters require enantioselective HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric detection. Computational modeling (DFT or MD simulations) predicts isomer stability and reactivity, guiding experimental design .

Q. Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in polar solvents be addressed?

- Methodological Answer : Solubility discrepancies (e.g., in ethanol vs. acetone) may stem from impurities, polymorphic forms, or measurement techniques. Standardize protocols using saturated solutions filtered at equilibrium (24–48 hours) and quantify dissolved analyte via gravimetry or UV absorbance. For example, methyl 3-hydroxybenzoate exhibits 25% higher solubility in ethanol than acetone due to hydrogen bonding with –OH groups . Particle size reduction (nanonization) or co-solvency (e.g., ethanol-water mixtures) can enhance reproducibility.

Propriétés

IUPAC Name |

methyl 3-(2-phenylethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16(17)15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEXYPQDVOVOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.